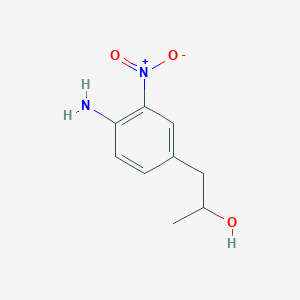

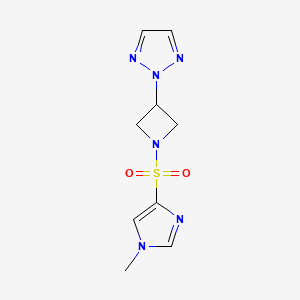

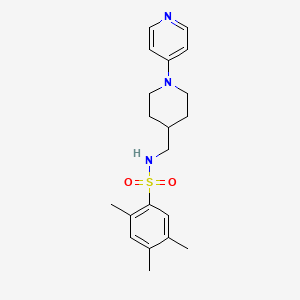

![molecular formula C23H24N2O4 B2373075 Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy- CAS No. 694497-98-8](/img/structure/B2373075.png)

Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” is a complex organic compound. It is derived from chromanone, which is a significant heterobicyclic compound and acts as a building block in medicinal chemistry . Chromanone exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .

Molecular Structure Analysis

The molecular structure of chromanone, the base compound, is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond in the chromanone skeleton makes it different from chromone . The specific molecular structure of “Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” is not available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of chromanone-derived compounds can vary significantly based on their specific structures . The specific physical and chemical properties of “Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” are not detailed in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of novel 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Compounds exhibited significant inhibitory activity against pro-inflammatory cytokines (TNF-α and IL-6) and demonstrated potent antimicrobial activity, showing greater potency than standard treatments like ciprofloxacin and miconazole in some cases (Hatnapure et al., 2012).

Natural Product Isolation

New chromane natural products, with significant biological activity, were isolated from Piper kelleyi. These compounds have shown to reduce the fitness of generalist caterpillar Spodoptera exigua, suggesting their potential as natural insecticides (Jeffrey et al., 2014).

Antimicrobial Activity and Docking Studies

3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated favorable antimicrobial activities against both bacterial and fungal strains. Molecular docking analysis further supported its potential as a therapeutic agent (Okasha et al., 2022).

Solvent-Free Synthesis Methodology

A solvent-free, one-pot, three-component reaction facilitated the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes at ambient temperature, demonstrating an efficient and environmentally friendly approach to obtaining these compounds (Amirnejad et al., 2013).

Photochromism of Chromene Crystals

Investigation into the photochromism of chromene compounds revealed a novel property of these substances, opening avenues for their application in materials science and photonics (Hobley et al., 2000).

Antioxidative and Antifungal Activities

Chromenes isolated from various Piper species exhibited significant antioxidative and antifungal activities, underscoring their potential as natural sources of therapeutic agents (Masuoka et al., 1997).

Safety And Hazards

Direcciones Futuras

Given the versatility of chromanone as a scaffold in medicinal chemistry, there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This could potentially lead to the development of new therapeutic agents with a wide range of pharmacological activities .

Propiedades

IUPAC Name |

3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-15-11-16(2)13-18(12-15)24-7-9-25(10-8-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-6,11-14H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMKXGOLJZFEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)

![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)

![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)